N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H21NO5S2 and its molecular weight is 407.5. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features various functional groups, including furan, thiophene, and methoxyphenyl moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H17N3O6S
- Molecular Weight : 399.44 g/mol
This compound's unique structural features suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating physiological processes.
- Receptor Binding : It may interact with various receptors, altering signaling pathways and leading to therapeutic effects.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives containing furan and thiophene rings have demonstrated effectiveness against various bacterial strains.
Activity Type | Pathogen Type | IC50 Values |
---|---|---|
Antibacterial | E. coli | 5.0 µM |
Antifungal | C. albicans | 7.5 µM |
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10.0 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G1 phase |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives containing the furan and thiophene moieties against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
- Evaluation of Anticancer Effects : In a study assessing the cytotoxic effects on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential role in cancer therapy .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-26-13-16)18-3-2-10-25-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVRUSNTNJMHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.